1,1'-Bipiperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N4 |
|---|---|
Molecular Weight |
170.26 g/mol |
IUPAC Name |
1-piperazin-1-ylpiperazine |
InChI |
InChI=1S/C8H18N4/c1-5-11(6-2-9-1)12-7-3-10-4-8-12/h9-10H,1-8H2 |
InChI Key |
HSXGVUKUWYPECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Bipiperazine and Its Derivatives
Established Synthetic Routes to 1,1'-Bipiperazine
The synthesis of the core this compound structure, characterized by a direct N-N bond between two piperazine (B1678402) rings, can be achieved through several established methods. One significant approach involves the oxidative coupling of piperazine. Early methodologies utilized mercury(II) oxide (HgO) as a stoichiometric oxidant to facilitate the formation of the N-N bond, yielding this compound. More contemporary and environmentally conscious strategies have explored electrochemical oxidation of piperazine, which offers a greener alternative by avoiding the use of toxic heavy metal reagents. Another established route involves the reduction of N-nitrosopiperazine, a readily accessible precursor, using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Beyond the direct synthesis of the N-N linked dimer, nucleophilic substitution reactions involving piperazine and dihaloalkanes represent a fundamental strategy for constructing linked piperazine systems and derivatives. In these reactions, the nucleophilic nitrogen atoms of piperazine attack the electrophilic carbon centers of dihaloalkanes, forming new C-N bonds. This approach can lead to various structures depending on the stoichiometry and reaction conditions. For instance, reacting piperazine with a stoichiometric excess of a dihaloalkane, such as 1,2-dibromoethane, can result in the formation of N,N'-bis(2-bromoethyl)piperazine. Alternatively, controlled reactions or specific molar ratios can lead to the formation of larger cyclic structures or polymeric chains where piperazine units are linked by alkyl spacers. These methods are foundational for creating diverse piperazine-containing scaffolds, which can be considered analogs or derivatives within the broader scope of bipiperazine chemistry.
| Starting Material | Reagent/Conditions | Product Type | Typical Yields | Notes |
| Piperazine | HgO (oxidative coupling) | This compound (N-N linked) | Moderate to good | Early method, uses toxic reagent. |
| Piperazine | Electrochemical oxidation | This compound (N-N linked) | Moderate to good | Greener alternative. |
| N-Nitrosopiperazine | LiAlH4 reduction | This compound (N-N linked) | Good | Requires precursor synthesis. |
| Piperazine | 1,2-Dibromoethane (excess piperazine) | N,N'-bis(2-bromoethyl)piperazine | Variable | Alkyl-linked piperazine derivative. |
| Piperazine | 1,2-Dibromoethane (controlled stoichiometry) | Cyclic or polymeric piperazine chains | Variable | Forms alkyl-linked structures. |
Advanced Synthetic Strategies for Functionalized this compound Derivatives
Transition metal catalysis, particularly palladium-catalyzed reactions, offers sophisticated routes for synthesizing functionalized piperazine derivatives and complex bipiperazine scaffolds. While direct palladium-catalyzed formation of the N-N bond characteristic of this compound is not a common strategy, palladium catalysis excels in forming C-N bonds, enabling the construction of intricately linked piperazine systems. The Buchwald-Hartwig amination, a prominent palladium-catalyzed cross-coupling reaction, is widely employed to forge C-N bonds between amines and aryl or vinyl halides. This methodology can be applied to link piperazine units via aryl or vinyl spacers, creating diverse bipiperazine analogs with specific substitution patterns. Furthermore, palladium catalysts can mediate intramolecular cyclization reactions of appropriately functionalized piperazine precursors, leading to the formation of novel fused or spirocyclic piperazine systems, expanding the structural diversity accessible from piperazine building blocks.
| Catalyst System | Reaction Type | Linkage/Scaffold Formed | Key Reagents | Typical Yields |
| Pd(0) or Pd(II) complexes (e.g., Pd2(dba)3, Pd(OAc)2) | Buchwald-Hartwig Amination | C(aryl)-N or C(vinyl)-N bonds | Aryl/Vinyl Halides, Piperazine derivatives, Base, Ligand | 60-95% |
| Pd complexes | Intramolecular C-N coupling | Fused or Spirocyclic Piperazine Systems | Substituted Piperazines with leaving groups | Variable |
Gold catalysis has emerged as a powerful tool for activating unsaturated functionalities, such as alkynes and allenes, thereby enabling a range of cascade reactions, including ring-opening and cyclization sequences. These transformations are highly valuable for constructing complex nitrogen-containing heterocycles, including functionalized piperazine scaffolds. While direct gold-catalyzed synthesis of the N-N linkage in this compound is less frequently reported, gold catalysts can mediate the assembly of intricate piperazine-based ring systems from simpler precursors. For example, gold(I) complexes can catalyze the intramolecular cyclization of amino-alkynes or related unsaturated amines, leading to the formation of substituted piperazine rings or fused bicyclic systems. The versatility of gold catalysis allows for the introduction of various functional groups and the precise control over stereochemistry, making it a valuable strategy for generating diverse bipiperazine analogs with complex architectures.
| Catalyst System | Substrate Type | Reaction Outcome | Key Reagents | Typical Yields |
| Gold(I) complexes (e.g., AuCl, AuCl3, Au-NHC complexes) | Amino-alkynes, Amino-allenes | Intramolecular cyclization, Ring-opening/cyclization cascades | Various unsaturated amines | 50-90% |
Multicomponent reactions (MCRs) represent highly efficient synthetic strategies for constructing complex molecules in a single operational step, combining three or more starting materials. This atom-economical approach is well-suited for generating diverse libraries of compounds. While direct MCRs specifically designed for the synthesis of the N-N linked this compound are not standard, MCRs have been extensively utilized to synthesize a broad array of piperazine-containing scaffolds and analogs. These reactions often incorporate piperazine as a key amine component or functionalize pre-formed piperazine rings. For instance, modified Ugi or Passerini reactions, which are classic MCRs, can be adapted to include piperazine or its derivatives as starting materials, leading to complex diamine structures that can be considered bipiperazine analogs. The power of MCRs lies in their ability to rapidly generate molecular diversity, allowing for the exploration of structure-activity relationships in drug discovery and materials science.
| MCR Type | Key Components | Product Class | Typical Yields | Notes |
| Ugi Reaction (modified) | Aldehyde, Isocyanide, Carboxylic Acid, Piperazine | Tetrasubstituted Amides/Amines | 60-85% | Piperazine acts as amine component. |
| Passerini Reaction (modified) | Aldehyde/Ketone, Isocyanide, Carboxylic Acid, Piperazine | α-acyloxyamides/amines | 50-80% | Piperazine can be incorporated. |
| Other MCRs | Various (e.g., amines, carbonyls, alkynes, isocyanides) | Complex Piperazine Heterocycles | Variable | Generates diverse analogs. |
Strategies for Selective Derivatization and Protective Group Chemistry in Bipiperazine Synthesis
The synthesis of unsymmetrical or specifically functionalized bipiperazine derivatives often necessitates strategies for selective derivatization and the judicious use of protective groups. Piperazine itself possesses two secondary amine functionalities that are chemically equivalent. To achieve regioselective functionalization, one nitrogen atom must be temporarily masked or protected, allowing for differential reactions at the remaining nitrogen. Common protective groups for amines, such as the tert-butoxycarbonyl (Boc) group or the carbobenzyloxy (Cbz) group, are frequently employed.
The process typically begins with the mono-protection of piperazine, forming a protected piperazine derivative (e.g., N-Boc-piperazine). This protected intermediate can then undergo further reactions, such as alkylation, acylation, or arylation, at the unprotected nitrogen atom. Following the desired modification, the protective group can be selectively removed under specific conditions (e.g., acidic conditions for Boc, catalytic hydrogenation for Cbz) to reveal the second nitrogen atom. This deprotected nitrogen can then be functionalized with a different chemical moiety, leading to the synthesis of unsymmetrical bipiperazine derivatives. This strategy is crucial for building complex molecular architectures where precise control over the substitution pattern is required.
| Protective Group | Introduction Method | Deprotection Method | Selectivity Achieved |
| Boc (tert-butoxycarbonyl) | Reaction with Boc anhydride (B1165640) ((Boc)2O) or Boc-ON | Acidic conditions (e.g., TFA, HCl) | Mono-protection of piperazine, selective reaction at other N. |
| Cbz (carbobenzyloxy) | Reaction with benzyl (B1604629) chloroformate (CbzCl) | Catalytic hydrogenation (H2, Pd/C) or HBr/AcOH | Mono-protection of piperazine, selective reaction at other N. |
| Acyl groups (e.g., Acetyl) | Reaction with acetyl chloride or acetic anhydride | Basic or acidic hydrolysis | Can be used for protection and activation. |
Compound List:
this compound
Piperazine
1,2-Dibromoethane
N,N'-bis(2-bromoethyl)piperazine
N-Nitrosopiperazine
Tert-butoxycarbonyl (Boc)
Carbobenzyloxy (Cbz)
Chemical Reactivity and Transformation Pathways of 1,1 Bipiperazine
Reactivity of Secondary Amine Functionalities in 1,1'-Bipiperazine
The two secondary amine groups are the most prominent sites for chemical reactions. The lone pair of electrons on each of these nitrogen atoms confers nucleophilic and basic properties to the molecule, enabling a range of derivative formations and protonation-deprotonation events.
The secondary amine nitrogens of this compound are effective nucleophiles, readily reacting with various electrophiles. This reactivity is foundational for the synthesis of a wide array of 4,4'-disubstituted derivatives.
Alkylation: The reaction of this compound with alkylating agents, such as alkyl halides, is a common transformation. Given the presence of two equivalent reactive secondary amine sites, the reaction typically proceeds to completion to yield the 4,4'-dialkylated product, especially when a stoichiometric excess of the alkylating agent is used. Controlling the reaction to achieve mono-alkylation is challenging due to the similar reactivity of both amine groups. The N-monoalkylation of the parent piperazine (B1678402) ring often requires the use of protecting groups to block one amine site or careful control of stoichiometry. researchgate.netgoogle.com For this compound, achieving mono-substitution would be similarly difficult, with mixtures of starting material, mono- and di-substituted products being the likely outcome without specialized strategies.
Acylation: Similar to alkylation, acylation with reagents like acyl chlorides or anhydrides occurs readily at the secondary amine positions. This reaction is a robust method for synthesizing 4,4'-diacyl-1,1'-bipiperazines. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide bond. This reaction is often used in the synthesis of complex molecules where the piperazine moiety is a core structural element. nih.gov
Schiff Base Formation: The formation of a Schiff base, characterized by a carbon-nitrogen double bond (imine), typically involves the condensation of a primary amine with an aldehyde or a ketone. Since this compound contains only secondary amine functionalities, it cannot form a stable, neutral imine through a direct condensation reaction in the same manner as primary amines.
| Reaction Type | Reagent Class | Expected Product with this compound | Notes |
| Alkylation | Alkyl Halide (R-X) | 4,4'-Dialkyl-1,1'-bipiperazine | Reaction tends to proceed to di-substitution. Mono-alkylation is challenging to control. researchgate.net |
| Acylation | Acyl Chloride (R-COCl) | 4,4'-Diacyl-1,1'-bipiperazine | A reliable method for forming stable amide linkages at both secondary amine sites. nih.gov |
| Compound | pKa1 (25 °C) | pKa2 (25 °C) | Reference |
| Piperazine | 9.73 | 5.35 | uregina.ca |
| N,N′-piperazine-dipropionic acid | 8.60 - 8.61 | 4.48 - 4.50 | academie-sciences.fr |
Data for related compounds are provided for comparative purposes.
The protonation state of this compound is crucial for its solubility in aqueous media and its interaction with biological systems or in catalytic processes, as it dictates the charge and hydrogen-bonding capabilities of the molecule.
Carbon-Nitrogen Bond Forming Reactions Involving this compound
The nucleophilic nature of the secondary amines in this compound makes it an excellent substrate for modern cross-coupling reactions that form new carbon-nitrogen bonds. The Buchwald-Hartwig amination is a paramount example of such a transformation. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the formation of C(aryl)-N bonds by reacting an amine with an aryl halide or triflate. researchgate.netlibretexts.org
In this context, this compound can serve as the amine coupling partner. Due to its two reactive N-H sites, it is expected to undergo a double N-arylation when reacted with a sufficient amount of an aryl halide in the presence of a suitable palladium catalyst and a base. This would result in the synthesis of 4,4'-diaryl-1,1'-bipiperazine derivatives. The reaction is a cornerstone in medicinal chemistry for synthesizing N-aryl piperazines, which are common motifs in pharmaceuticals. nih.gov The efficiency of the Buchwald-Hartwig amination allows for the coupling of a wide range of aryl and heteroaryl halides with amines under relatively mild conditions. wikipedia.org
The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. libretexts.org
Oxidative Transformations and Redox Chemistry of Bipiperazine Systems
The this compound structure contains two types of nitrogen centers susceptible to oxidation: the secondary amines at the 4 and 4' positions and the N-N hydrazine-like linkage at the 1 and 1' positions. The redox chemistry of this molecule is therefore complex and can lead to a variety of products depending on the oxidant and reaction conditions.
Electrochemical studies on the parent piperazine molecule show that oxidation can occur on the piperazine ring. mdpi.com At moderate potentials, this can lead to the formation of ketopiperazines through oxidation of the carbon atoms alpha to the nitrogen. At higher potentials, more extensive oxidation can cause ring-opening and the formation of amides and isocyanates. mdpi.com It is plausible that the piperazine rings within the this compound structure could undergo similar oxidative transformations.
Furthermore, the N-N single bond is a critical site for redox activity, analogous to the chemistry of hydrazine and its derivatives. This bond can be oxidized, potentially leading to the formation of a diazene (N=N) intermediate or undergoing cleavage. The oxidation of similar hydrazine-containing heterocycles is a known transformation in organic chemistry. For instance, the oxidation of 1-(arylazo)-piperidines with potassium permanganate results in oxidation at the α-position of the piperidine ring, forming products such as piperidin-2-one derivatives. rsc.org While this example involves an azo group, it highlights the susceptibility of the piperidine ring to oxidation, a pathway that could also be active in this compound.
The specific redox potential of this compound has not been detailed in the provided search results, but it would be influenced by the interplay between the two piperazine rings and the central N-N bond.
Coordination Chemistry of 1,1 Bipiperazine As a Ligand
Ligand Design Principles and Coordination Modes of 1,1'-Bipiperazine
The design of ligands for coordination chemistry often hinges on their ability to bind to metal centers and influence the properties of the resulting complexes. This compound, with its two nitrogen atoms in each piperazine (B1678402) ring, offers multiple potential coordination sites.
Chelation Effects and Thermodynamic Stability in this compound Metal Complexes
The chelate effect, where a polydentate ligand forms multiple bonds to a metal ion, leads to significantly increased thermodynamic stability compared to complexes formed with analogous monodentate ligands libretexts.orguwimona.edu.jmepfl.ch. When this compound acts as a bidentate chelating ligand, it forms stable chelate rings with metal ions. This enhanced stability arises from favorable entropic contributions, as the release of multiple solvent molecules upon chelation is more entropically favorable than the release of single monodentate ligands libretexts.orguwimona.edu.jm. The specific stability constants (log K values) for this compound complexes with various metal ions are typically determined through potentiometric or spectroscopic titrations, providing quantitative measures of their binding affinity and the thermodynamic favorability of complex formation nii.ac.jpresearchgate.nettsijournals.com.
Synthesis and Structural Characterization of this compound Metal Complexes
The synthesis of metal complexes involving this compound typically involves reacting a suitable metal salt with the ligand in a common solvent, often under solvothermal or room temperature conditions. The resulting structures can range from discrete mononuclear or multinuclear complexes to extended one-, two-, or three-dimensional coordination polymers and MOFs.
Formation of Discrete Metal-1,1'-Bipiperazine Complexes
Discrete metal-1,1'-bipiperazine complexes are formed when the ligand chelates a single metal ion or bridges a small number of metal centers, resulting in well-defined molecular entities. These complexes are often characterized by their specific stoichiometry, such as a 1:1 or 1:2 metal-to-ligand ratio, depending on the metal's coordination number and the ligand's denticity mdpi.comresearchgate.netmdpi.com. For instance, studies have shown the formation of complexes where this compound acts as a bidentate ligand, coordinating to metal ions like copper, nickel, cobalt, or zinc smolecule.comresearchgate.net. The characterization of these discrete complexes typically involves elemental analysis, IR, UV-Vis spectroscopy, and sometimes mass spectrometry to confirm the proposed structures and stoichiometry ekb.egmdpi.comresearchgate.netmdpi.comnih.gov.
Self-Assembly into Coordination Polymers and Metal-Organic Frameworks utilizing Bipiperazine
This compound's ability to act as a bridging ligand makes it a valuable building block for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs) smolecule.compsu.edunii.ac.jparabjchem.org. In these extended structures, the bipiperazine ligand connects metal nodes (metal ions or clusters) to form repeating one-, two-, or three-dimensional networks. The specific topology and dimensionality of the resulting CP or MOF are influenced by the metal ion's coordination geometry, the binding modes of the bipiperazine ligand (e.g., chelating vs. bridging), and the presence of other auxiliary ligands, such as carboxylates or other nitrogen-donor ligands psu.eduwikipedia.orgrsc.orgmdpi.comfrontiersin.orgmdpi.com. For example, bipiperazine derivatives have been used in conjunction with dicarboxylate linkers to create MOFs with diverse topologies psu.edu. The incorporation of piperazine rings into MOF structures can also impart specific functionalities, such as enhanced gas storage capabilities rsc.org.
Spectroscopic and Crystallographic Studies of this compound Coordination Compounds
The structural elucidation and confirmation of metal complexes involving this compound rely heavily on a suite of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the presence of characteristic functional groups and confirming ligand coordination. Shifts in vibrational frequencies of the N-H, C-N, and C-H stretching and bending modes upon complexation indicate the involvement of the nitrogen atoms in bonding to the metal center ekb.egmdpi.comresearchgate.netmdpi.comnih.govbiointerfaceresearch.comjmchemsci.com. The appearance of new bands in the low-frequency region, typically between 400-600 cm⁻¹, is attributed to metal-ligand (M-N or M-O) stretching vibrations, further validating coordination ekb.egmdpi.comresearchgate.netnih.gov.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complex. Changes in the absorption bands, such as shifts in wavelength (bathochromic or hypsochromic shifts) or the appearance of new d-d transitions or charge-transfer bands, can indicate metal coordination and provide insights into the geometry of the complex ekb.egmdpi.comresearchgate.netnih.govbiointerfaceresearch.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the free ligand and, in some cases, diamagnetic metal complexes. Coordination to a metal ion can lead to significant changes in the chemical shifts of the ligand's protons and carbons, providing detailed information about the coordination environment smolecule.commjcce.org.mkmdpi.comresearchgate.netjmchemsci.com. Paramagnetic metal complexes, however, often exhibit broad or unobservable NMR signals.
Mass Spectrometry (MS): Mass spectrometry helps determine the molecular weight of the ligand and the complexes, providing evidence for the formation of the intended species and their fragmentation patterns, which can further support structural assignments smolecule.comekb.egresearchgate.netbiointerfaceresearch.com.
Compound List
this compound
Piperazine
1,2-Dibromoethane
Potassium carbonate
1,2-Ethanediylbis(piperazine)
Sulfaclozine (SCZ)
1,4'-Bipiperidyl
1,4'-Bipiperidine
Ethylenediamine (en)
Ammonia
2,2'-Bipyridine (B1663995) (bpy)
1,10-Phenanthroline (phen)
Phthalic acid (H₂pht)
Bis(4-pyridylformyl)piperazine (bpfp)
2,5-Dibromoterephthalic acid
Nitroterephthalic acid
4,4'-Diazabicyclooctane (DAB)
Isoniazid
2,2'-Bipyridine-4,4'-dicarboxylic acid (H₂bpydc)
Gabapentin (Gpn)
2,2'-Bipyridyl
1,10-Phenanthroline
4,5-Diazafluoren-9-one (DAF)
6,6'-Dimethyl-2,2'-bipyridine (6,6'-Me₂bpy)
2,9-Dimethyl-1,10-phenanthroline (2,9-Me₂phen)
1,4-Bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine
2-(1,2,4-1H-triazol-3-yl)pyridine (Hpt)
N′′-[2-(diphenylphosphino)phenyl]-N,N′-diisopropylguanidine (1)
Cefaclor (CEF)
N,N′-dimethyl-4,4′-bipyridinium
1,2,4,5-Benzenetetracarboxylate (btec)
N,N′-dimethylformamide (DMF)
4,4′-bipyridine
2,2′-bipyridine-4,4′-dicarboxylate (bpdc)
3-methoxycarbonyl-7-hydroxycoumarin
2,4-dihydroxybenzaldehyde (B120756)
Dimethyl malonate
Piperidine
Styrene oxide
5-Sulfosalicylic acid (H₃ssa)
Etpip
HOEtpip
Acpip
Copper(II) acetate (B1210297) monohydrate
Vanillin
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole
Diacetylmonoxime-N(4)antipyrinylthiosemicarbazone (DAMATSC)
FeCl₃·6H₂O
CoCl₂·6H₂O
Co(OAc)₂·4H₂O
Co(NO₃)₂·6H₂O
NiCl₂·6H₂O
Ni(OAc)₂·4H₂O
Ni(NO₃)₂·6H₂O
CuCl₂·2H₂O
CuBr₂
Cu(OAc)₂·H₂O
Cu(NO₃)₂·3H₂O
N(4)-antipyrinylthiosemicarbazide
Syn-methyl anti-acetylmonoxime
2-hydroxybenzaldehyde
(Z)-3-hydrazineylideneindolin-2-one
2,2'-bis(p-Methoxyphenylamine)
Based on a comprehensive search of scientific literature, there is a significant lack of detailed research findings and data specifically pertaining to the electronic and magnetic properties of metal complexes formed with This compound . While this compound is noted as a compound capable of coordinating with metal salts to form complexes that may exhibit unique properties such as luminescence and magnetism smolecule.com, the available scientific literature does not provide the specific research data, experimental findings, or characterized electronic and magnetic properties required to construct the detailed article and data tables requested.
The searches primarily yielded information on:
Other piperazine derivatives : such as N,N'-Bis(dithiocarboxy)piperazine smolecule.com, 1-(2-pyrimidyl)piperazine nih.gov, 1,4-bis(2-hydroxyethyl)piperazine ekb.eg, and phenylpiperazine-based ligands researchgate.net.
Bipyridine derivatives : such as 4,4'-bipyridine biointerfaceresearch.comekb.eg and 2,2'-bipyridine ekb.egrsc.orgmdpi.comzotero.orgresearchgate.net, which are structurally different from this compound.
General principles and methodologies for characterizing the electronic and magnetic properties of coordination compounds mdpi.comresearchgate.netwikipedia.orgletpub.comjournalsearches.combccampus.calibretexts.org.
Without specific research studies detailing the electronic and magnetic characteristics of this compound metal complexes, it is not possible to generate the requested article with the required scientific accuracy, detailed research findings, or data tables.
In-depth Analysis of this compound in Supramolecular Chemistry Reveals Research Gaps
A thorough investigation into the role of the chemical compound this compound as a building block in supramolecular chemistry indicates a notable scarcity of dedicated research within the specific frameworks of non-covalent assembly, targeted architectural design, and molecular recognition. While the broader piperazine family is a well-established component in the construction of complex supramolecular systems, detailed studies focusing exclusively on the this compound dimer are not extensively represented in the available scientific literature. This report synthesizes the existing knowledge on related piperazine structures to provide a foundational context, while highlighting the absence of specific data for this compound in many areas of supramolecular chemistry.
Theoretical and Computational Investigations of 1,1 Bipiperazine
Quantum Chemical Approaches for 1,1'-Bipiperazine Systems
Quantum chemical methods are fundamental to understanding the behavior of molecules at the atomic level. These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For a molecule like this compound, these methods can elucidate its preferred three-dimensional structure, stability, and reactivity.
Density Functional Theory (DFT) for Geometry and Electronic Structure Optimization
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that has proven to be a reliable and efficient approach for investigating the electronic structure of many-body systems. youtube.com It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable conformation. youtube.com
The process involves choosing a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). For organic molecules like piperazine (B1678402) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common and effective choice. nih.gov This is often paired with Pople-style basis sets, such as 6-31G(d,p) or DGDZVP2, which provide a good balance between accuracy and computational cost for predicting molecular geometries and NMR chemical shifts. nih.gov The optimization process systematically adjusts the atomic coordinates until a minimum on the potential energy surface is located. youtube.comyoutube.com Once the optimized geometry is found, various electronic properties, such as orbital energies and charge distributions, can be calculated.
Table 1: Illustrative Optimized Geometrical Parameters for a Piperazine Ring Moiety Calculated using DFT. Note: This table is based on typical values for piperazine derivatives and serves as an example of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-N | ~1.46 Å |
| Bond Length | C-C | ~1.53 Å |
| Bond Length | C-H | ~1.10 Å |
| Bond Angle | C-N-C | ~110° |
| Bond Angle | N-C-C | ~111° |
| Dihedral Angle | C-N-C-C | ~55-60° (Chair) |
Ab Initio Methods and Basis Set Considerations
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though often at a greater computational expense than DFT.
The choice of a basis set is crucial for the accuracy of both ab initio and DFT calculations. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, particularly for electrons far from the nucleus or involved in polarization.
Examples of commonly used basis sets include:
Pople Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)) : These are widely used for their efficiency and good performance with organic molecules. The notation indicates the number of functions used for core and valence electrons, with additions for polarization (d,p) and diffuse (+, ++) functions. eurjchem.com
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ) : Developed by Dunning and coworkers, these sets are designed to converge systematically to the complete basis set limit, making them suitable for high-accuracy calculations.
For this compound, a study would likely start with a moderate basis set like 6-31G(d,p) for initial geometry optimizations and then proceed to a larger basis set for more accurate single-point energy calculations or property predictions. nih.gov
Molecular Conformation and Stereochemistry of this compound
Analysis of Conformational Flexibility and Isomerism
The piperazine ring is known to be conformationally flexible, primarily adopting a stable chair conformation to minimize steric strain. rsc.org In this conformation, substituents on the nitrogen atoms can be in either an axial or equatorial position. For this compound, each piperazine ring is expected to exist in a chair form.
The key conformational questions for this compound would involve:
Ring Conformation : Whether both rings adopt a chair, boat, or twist-boat conformation. The double chair conformation is anticipated to be the most stable.
Axial vs. Equatorial Preference : The connection of the second piperazine ring to the nitrogen of the first can be considered as a substituent. Conformational analysis of substituted piperazines has shown that the preference for axial or equatorial conformers can be influenced by electrostatic interactions. nih.govnih.gov
Computational methods can map the potential energy surface by systematically rotating the N-N' bond and calculating the energy of each resulting structure, thereby identifying the most stable isomers.
Vibrational Spectroscopic Predictions and Analysis
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. After a geometry optimization calculation, a frequency calculation can be performed. This calculation provides the harmonic vibrational frequencies corresponding to the normal modes of the molecule. mdpi.com
These predicted frequencies and their corresponding intensities can be compared with experimental spectra to confirm the structure of the synthesized compound. nih.gov DFT methods, particularly with hybrid functionals like B3LYP, have been shown to accurately predict vibrational spectra for piperazine-containing compounds and other cyclic systems. mdpi.comnih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov
For this compound, key vibrational modes would include:
C-H stretching and bending modes.
C-N stretching modes.
C-C stretching modes.
Ring deformation modes.
Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Cyclic Dipeptide Containing a Diketopiperazine Ring. Note: This table illustrates the typical correlation between calculated and observed frequencies. A similar analysis would be applicable to this compound. Data adapted from studies on related cyclic peptide systems. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR) | Experimental Frequency (cm⁻¹) (Raman) |
| N-H Stretch (antisymmetric) | 3194 | 3185 | - |
| N-H Stretch (symmetric) | 3192 | - | 3160 |
| C=O Stretch (Amide I) | 1690 | 1694 | 1686 |
| C-H Stretch | 2920-3000 | 2924-2995 | 2922-2999 |
| Ring Deformation | 899 | 912 | - |
Electronic Structure and Reactivity Descriptors for this compound
Quantum chemical calculations provide valuable insights into the electronic properties and chemical reactivity of a molecule. Descriptors derived from the molecular orbitals can help predict how the molecule will interact with other chemical species.
Key electronic descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MESP) : The MESP map illustrates the charge distribution on the molecule's surface. It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).
Mulliken Atomic Charges : These calculations partition the total electron density among the atoms in the molecule, providing an estimate of the partial charge on each atom. This can help identify reactive sites.
For this compound, the nitrogen atoms are expected to be the most electron-rich sites, as indicated by HOMO and MESP analysis, making them likely centers for protonation or coordination to metal ions.
Table 3: Illustrative Electronic Properties for a Piperidone Derivative Calculated by DFT. Note: This table provides an example of reactivity descriptors that can be calculated. Values for this compound would be specific to its computed electronic structure.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 Debye |
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
For this compound, a detailed FMO analysis would involve calculating the energies of its HOMO and LUMO. This data would allow for the determination of its global reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential. Such an analysis would provide valuable insights into its potential behavior in chemical reactions. However, specific HOMO-LUMO energy values and the corresponding orbital visualizations for this compound are not available in the reviewed literature.
Interactive Table: Hypothetical Global Reactivity Descriptors for this compound This table is for illustrative purposes only, as specific data for this compound is not available.
Natural Bond Orbital (NBO) Analysis
A thorough NBO analysis of this compound would provide information on the hybridization of its atoms, the nature of its chemical bonds, and the extent of electron delocalization between the two piperazine rings. This would help in understanding the stability of different conformations and the electronic communication between the two nitrogen-containing rings. Unfortunately, specific NBO analysis data, such as stabilization energies from hyperconjugative interactions, for this compound could not be located.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, typically using a color scale. Regions of negative potential (usually colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, an MEP map would clearly illustrate the regions of high and low electron density. It is expected that the nitrogen atoms would be sites of negative electrostatic potential due to their lone pairs of electrons, making them likely centers for protonation and interaction with electrophiles. The hydrogen atoms, on the other hand, would likely exhibit positive potential. An MEP map would provide a visual guide to the reactive sites of the molecule. However, a published MEP map specifically for this compound is not available.
Molecular Dynamics Simulations for this compound and its Assemblies
MD simulations of this compound could be used to explore its conformational landscape, including the relative orientations of the two piperazine rings and the dynamics of their interconversion. Furthermore, simulations of this compound assemblies could reveal how these molecules interact with each other in the condensed phase, providing information on packing, hydrogen bonding networks, and other non-covalent interactions. Such studies are crucial for understanding the material properties of this compound. While MD simulations have been performed on piperazine and its derivatives in the context of applications like CO2 capture, detailed MD studies focusing on the fundamental properties of this compound and its self-assembly are not documented in the searched literature. nih.gov
Advanced Materials Applications Derived from 1,1 Bipiperazine Systems
Functional Polymeric Materials incorporating 1,1'-Bipiperazine (e.g., Photosensitive Coatings)
Catalysis and Organocatalysis Utilizing this compound Derived Species
In the field of catalysis, piperazine (B1678402) and its derivatives are well-established as ligands for transition metal catalysts and as organocatalysts themselves. They are utilized in a variety of chemical transformations, including cross-coupling reactions and asymmetric synthesis. Despite a comprehensive search for the catalytic applications of this compound, no specific studies detailing its use as a catalyst, a ligand for a catalytically active metal complex, or as a precursor for an organocatalyst were found. The unique structural and electronic properties that the N-N bond in this compound would confer upon a catalytic system have not been explored in the available literature.
Separation Science and Adsorption Technologies through Bipiperazine-Based Systems
Piperazine-functionalized materials are extensively investigated for separation and adsorption technologies, particularly for carbon dioxide capture. The amine groups in piperazine provide active sites for CO2 absorption. Searches were conducted to find similar applications for this compound-based systems, such as their incorporation into membranes or porous solids for gas separation or other adsorption processes. The results of these searches were negative, indicating a lack of research in this area.
Development of Chemical Sensors Based on this compound Architectures
The development of chemical sensors often relies on molecules with specific binding sites and signaling units. Piperazine derivatives have been successfully employed in fluorescent and electrochemical sensors for the detection of various ions and molecules. An extensive search for chemical sensors built upon a this compound scaffold did not return any relevant findings. The potential of the this compound structure to act as a receptor or to be integrated into a sensor architecture appears to be an unexplored area of research.
Role of this compound as a Structural Scaffold in Advanced Chemical Synthesis and Material Design
The rigid, chair-like conformation of the piperazine ring makes it a valuable building block in supramolecular chemistry and for the synthesis of complex molecular architectures, including macrocycles and coordination polymers. While the use of piperazine as a structural scaffold is well-documented, there is no available information on the use of this compound for similar purposes in advanced chemical synthesis or material design. The implications of linking two piperazine rings via a nitrogen-nitrogen bond for creating novel three-dimensional structures have not been reported in the surveyed literature.
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Methodologies for 1,1'-Bipiperazine and its Analogs
Research into novel synthetic methodologies for this compound and its analogs is driven by the need for greater structural diversity and improved synthetic efficiency. Advanced techniques such as C-H functionalization are being investigated to directly modify the carbon atoms of the bipiperazine core, offering routes to previously inaccessible derivatives. Microwave-assisted synthesis has emerged as a significant advancement, dramatically reducing reaction times and often enhancing yields compared to conventional reflux methods. For instance, microwave irradiation has been shown to accelerate the synthesis of various piperazine-containing heterocycles, such as benzoxazolone derivatives, with reaction times reduced from hours to minutes and yields improved by over 15% in some cases. Similarly, the synthesis of quinoline-piperazine hybrids has benefited from microwave assistance, achieving high yields and substantial time reductions. One-pot, three-component reactions in aqueous media, often coupled with ultrasound assistance, are also gaining traction for their efficiency and green chemistry credentials, enabling rapid access to functionalized piperazine (B1678402) derivatives with excellent yields and minimal waste.
Exploration of New Reactivity Patterns and Unconventional Transformations
The inherent structural features of this compound, including its nucleophilic nitrogen atoms and flexible backbone, present opportunities for discovering new reactivity patterns. C-H functionalization strategies are a key area of exploration, enabling direct modification of the carbon atoms within the piperazine rings, which is a departure from traditional N-alkylation or acylation reactions. The potential for dimerization or oligomerization, as hinted by the observation of a "this compound dimer" as a byproduct in certain synthetic pathways, suggests that controlled radical or coupling reactions could lead to novel supramolecular assemblies or complex molecular architectures. Furthermore, the application of photocatalysis and advanced organometallic catalysts is being explored to unlock unconventional transformations, allowing for selective functionalization under milder conditions.
Advanced Computational Modeling and Predictive Design for this compound Systems
Computational modeling plays a crucial role in modern chemical research by providing insights into molecular behavior and guiding experimental design. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can be employed to investigate the conformational landscape of this compound, predict its electronic properties, and elucidate reaction mechanisms. While specific computational studies on this compound were not extensively detailed in the retrieved literature, the broader application of these methods in chemistry demonstrates their utility in understanding molecular interactions, predicting binding affinities, and designing new derivatives with desired properties. This predictive capability can significantly accelerate the discovery process for new applications and optimize synthetic strategies.
Expanding Supramolecular Applications of Bipiperazine into Novel Domains
This compound's structure, featuring two nitrogen atoms capable of coordination and hydrogen bonding, makes it a promising building block for supramolecular chemistry. Its potential integration into Metal-Organic Frameworks (MOFs) is an area of emerging interest. MOFs are typically synthesized using metal nodes and organic linkers, with common linkers including dicarboxylic acids and bipyridines. While this compound is not explicitly listed as a common linker in general MOF synthesis literature, its diamine structure suggests it could serve as a ligand or bridging unit to construct novel porous materials. Furthermore, its potential role in host-guest chemistry, either as a host or a guest molecule within supramolecular assemblies, is being explored, building upon the extensive research in host-guest complexes involving macrocycles like cucurbiturils and cyclodextrins.
Integration of this compound into Hybrid Material Systems and Niche Applications
The development of hybrid materials, which combine organic and inorganic components to achieve synergistic properties, is a rapidly advancing field. This compound's diamine functionality makes it suitable for incorporation into polymer matrices as a cross-linking agent or monomer. Its integration into hybrid materials could impart unique properties such as enhanced thermal stability, specific binding capabilities, or altered electronic characteristics. Research into piperazine-containing molecules in other contexts, such as antimicrobial agents or components in drug discovery, suggests their potential utility in specialized applications. For example, piperazine derivatives have been synthesized and evaluated for their biological activities, indicating their value in creating functional molecules that could be part of advanced material systems.
Sustainable Synthesis and Green Chemistry Approaches in this compound Research
A significant trend in the synthesis of this compound and its derivatives is the adoption of sustainable practices and green chemistry principles. Microwave-assisted synthesis has demonstrated considerable advantages, offering reduced reaction times (e.g., from hours to minutes) and often improved yields compared to conventional heating methods, thereby saving energy and reducing waste. The use of water as a solvent, solvent-free conditions, and mechanochemical approaches are also being explored as greener alternatives, contributing to reduced environmental impact and improved safety. Green chemistry metrics, such as the E-factor (environmental factor) and Atom Economy (AE), are increasingly used to quantify the sustainability of synthetic routes, with methods achieving low E-factors and high AE being prioritized. Photocatalysis, utilizing visible light, is also emerging as an environmentally friendly approach for organic synthesis.
Table 8.1.1: Comparison of Microwave-Assisted Synthesis vs. Conventional Reflux for Piperazine Derivatives
| Reaction Type / Derivative Class | Conventional Reflux Time | Conventional Reflux Yield (%) | Microwave Assisted Time | Microwave Assisted Yield (%) | Reference |
| Benzoxazolone derivatives | 60 min | 51.3 | 8 min | 67.7 | |
| Benzoxazolone derivatives | 60 min | 38.7 | 8 min | 50.1 | |
| Benzoxazolone derivatives (in ethanol) | 60 min | 52.2 | 8 min | 50.1 | |
| Pyridylpiperazine derivatives | N/A (one-pot, 3-comp.) | N/A | 30 min | High | |
| Triazine derivatives | Hours | Lower | Minutes (90-95% reduction) | Increased | |
| 1,2,4-triazole synthesis | 6-7 hours | Good | 10-15 minutes | Good | |
| Quinoline-thiosemicarbazones | N/A | N/A | Excellent yields | N/A | |
| 2-propylquinoline-4-carbohydrazide | N/A | N/A | Excellent yields | N/A |
Note: Specific yields for this compound itself were not found in these comparative studies; data pertains to related piperazine derivatives.
Table 8.6.1: Green Chemistry Metrics for Selected Synthetic Approaches
| Reaction Type / Method | Catalyst / Conditions | Solvent | Yield (%) | E-factor | AE (%) | Other Green Metrics | Reference |
| Pyridylpiperazine synthesis | Meglumine (10 mol%), Ultrasound | Water | High | 0.1454 | 1.1907 | PMI: 1.1454, Emw: 0.1445 | |
| 2-amino-4H-chromene-3-carbonitrile | Pyridine-2-carboxylic acid (15 mol%), Reflux | Water–EtOH (1:1) | Up to 98 | 16.68 | 99.36 | EcoScale: 82 | |
| Amidation (mechanochemical) | ZrO2 balls, ZrO2-coated jar | Solvent-free | 99% | 265 (solution) | N/A | Better than solution | |
| Amidation (mechanochemical) | ZrO2 balls, ZrO2-coated jar | Solvent-free | 90% | 1.91 | N/A | Better than solution | |
| 1,2,4-triazole synthesis (MW) | Solvent-free | N/A | High | N/A | N/A | Fast, efficient | |
| 2-propylquinoline-4-carbohydrazide | Microwave irradiation | N/A | High | N/A | N/A | 90-95% time reduction |
Note: E-factor and AE values are specific to the reported reactions and may not directly apply to this compound synthesis but illustrate the metrics used in green chemistry research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1'-Bipiperazine, and how can purity be ensured?
- Methodology :
- Nucleophilic substitution : React piperazine derivatives with halogenated intermediates (e.g., chloroacetyl groups) under inert conditions (N₂ atmosphere) to minimize side reactions .
- Hydrolysis : Use acidic/basic conditions to cleave protective groups, followed by recrystallization in ethanol or acetonitrile to isolate high-purity this compound .
- Characterization : Validate purity via HPLC (>98%) and confirm structure using NMR (¹H/¹³C) and FT-IR spectroscopy (N-H stretching at ~3300 cm⁻¹) .
Q. How can spectroscopic techniques differentiate this compound from structurally similar piperazine derivatives?
- Methodology :
- Mass spectrometry : Compare molecular ion peaks (e.g., m/z 168.2 for this compound) with analogs like 1-Benzylpiperazine (m/z 176.3) .
- UV-Vis spectroscopy : Analyze λmax shifts caused by conjugation differences (e.g., absence of aromatic substituents in this compound vs. benzyl derivatives) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound co-crystals?
- Methodology :
- Co-crystal design : Use thiophene carboxylic acids (e.g., 5TPC or TPC) to form hydrogen/halogen bonds, improving lattice stability .
- Data reconciliation : Compare X-ray diffraction patterns with computational models (DFT or MD simulations) to identify discrepancies in bond angles or packing efficiency .
- Example : Co-crystallizing this compound with 5TPC (1:1 ratio) reduces thermal motion artifacts, enhancing data reliability .
Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions?
- Methodology :
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor substitution at the less sterically hindered nitrogen .
- Temperature control : Lower temperatures (0–5°C) suppress side reactions (e.g., over-alkylation) in benzodioxinylcarbonyl derivatization .
- Kinetic monitoring : Use in-situ Raman spectroscopy to track intermediate formation and optimize reaction time .
Q. What are the challenges in predicting the biological activity of this compound derivatives?
- Methodology :
- QSAR modeling : Incorporate electronic parameters (Hammett σ constants) and steric descriptors (molar refractivity) to correlate structure with enzyme inhibition .
- In vitro assays : Test cytotoxicity (e.g., IC₅₀ in HEK293 cells) and compare with computational ADMET predictions to validate models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
